molecular formula C5H6BrNS B1526960 5-(Bromomethyl)-2-methyl-1,3-thiazole CAS No. 838892-95-8

5-(Bromomethyl)-2-methyl-1,3-thiazole

Cat. No.: B1526960
CAS No.: 838892-95-8
M. Wt: 192.08 g/mol
InChI Key: WKOAATBPJLXWLP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromomethyl group at position 5 and a methyl group at position 2. Its molecular formula is C₅H₆BrNS, and it is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromomethyl group serves as a reactive site for further functionalization, enabling nucleophilic substitutions or coupling reactions .

Biological Activity

5-(Bromomethyl)-2-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C5H6BrNS\text{C}_5\text{H}_6\text{BrN}\text{S} and a molecular weight of 192.08 g/mol. Its structure features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen, with a bromomethyl group at the fifth position and a methyl group at the second position. This specific substitution pattern may enhance its reactivity and biological activity compared to other thiazoles lacking such substituents.

Biological Activity Studies

While specific studies on this compound are scarce, related compounds have been evaluated for their biological activities. Below is a summary of findings from research on thiazole-based compounds:

Compound Activity Reference
4-Bromo-2-methylthiazoleAnticancer (Topoisomerase IB inhibition)
5-MethylthiazoleAntimicrobial
2-Amino-4-thiazole derivativesAnticonvulsant

These compounds demonstrate the potential biological activities associated with thiazole derivatives, suggesting that this compound may also possess similar properties.

Case Studies and Related Research

  • Antimicrobial Activity : A study investigating various thiazole derivatives found that modifications at different positions significantly affected their antimicrobial potency. The structural features that enhance interaction with microbial targets were identified as key determinants of efficacy .
  • Anticancer Potential : Research on thiazole-based stilbene analogs showed promising results in inhibiting DNA topoisomerase IB, which is crucial for cancer cell proliferation. The study highlighted the importance of structural diversity in enhancing anticancer activity .
  • Electrophilic Properties : Recent investigations into thiazoles with electrophilic groups have revealed their ability to induce ferroptosis in cancer cells, a form of regulated cell death. This suggests that similar mechanisms could be explored in the context of this compound .

Q & A

Q. Basic: How is 5-(Bromomethyl)-2-methyl-1,3-thiazole utilized as a building block in nucleophilic substitution reactions?

Answer:
The bromomethyl group at the 5-position of the thiazole ring enables nucleophilic substitution (SN2) reactions, making it a versatile intermediate. Common applications include:

  • Pharmaceutical synthesis : React with amines, thiols, or alcohols to introduce functional groups (e.g., in antibacterial agents) .
  • Cross-coupling reactions : Use in Suzuki-Miyaura couplings with arylboronic acids for biaryl thiazole derivatives .

Methodological Insight :

  • Optimize reaction conditions (e.g., polar aprotic solvents like DMF, 60–80°C, 12–24 hrs) to enhance yield.
  • Monitor reactivity differences compared to chloro- or iodoethyl analogs (e.g., bromo derivatives show intermediate reactivity) .

Q. Basic: What methods are effective for synthesizing this compound?

Answer:
Key synthesis routes include:

  • Halogenation of methylthiazoles : React 2-methyl-1,3-thiazole with N-bromosuccinimide (NBS) under radical initiation .
  • Cyclization of thioureas : Use bromine-mediated cyclization of N-allyl thioureas to form the thiazole core .

Methodological Insight :

  • Purification : Column chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol yields >90% purity .
  • Safety : Handle bromine and NBS with inert atmosphere due to toxicity .

Q. Advanced: How do substituents on the thiazole ring influence reactivity and regioselectivity in further functionalization?

Answer:
Substituents alter electronic and steric effects:

Substituent Position Effect Example
2-MethylSteric hindrance reduces SN2 efficiency at C5Lower yield in bulky nucleophile reactions
4-ChloroElectron-withdrawing groups enhance electrophilicity at C5Faster substitution vs. methyl analogs

Methodological Insight :

  • Use DFT calculations (e.g., Gaussian 09) to predict charge distribution and reaction sites .
  • Adjust solvent polarity (e.g., DMSO for electron-deficient substrates) .

Q. Advanced: How can researchers resolve contradictions in reported cyclization yields using this compound?

Answer:
Discrepancies arise from:

  • Catalyst choice : Pd(PPh₃)₄ vs. CuI alters coupling efficiency (e.g., 70% vs. 45% yield) .
  • Temperature sensitivity : Cyclization above 100°C promotes side reactions (e.g., dehalogenation) .

Methodological Insight :

  • Conduct kinetic studies (e.g., in situ NMR) to identify intermediates.
  • Compare HPLC traces of reaction mixtures under varying conditions .

Q. Advanced: What strategies are recommended for evaluating the bioactivity of derivatives synthesized from this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial enzymes) .
  • In vitro assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative strains .

Methodological Insight :

  • Pair computational results with SAR studies to prioritize derivatives for synthesis .

Q. Advanced: How does the stability of this compound vary under different storage and reaction conditions?

Answer:

  • Thermal stability : Decomposes above 120°C; store at 2–8°C under argon .
  • Hydrolytic sensitivity : Susceptible to moisture; use anhydrous solvents (e.g., THF over ethanol) .

Methodological Insight :

  • Monitor degradation via TLC or GC-MS after accelerated aging tests (40°C/75% RH for 14 days) .

Comparison with Similar Compounds

Structural Analogues

2-(Bromomethyl)-1,3-thiazole

  • Molecular Formula : C₄H₄BrNS.

5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole

  • Structure : Bromomethyl at position 5; methyl replaced by phenyl groups at positions 2 and 3.
  • Molecular Formula : C₁₆H₁₂BrNS.
  • Key Differences : Bulky phenyl groups increase molecular weight (330.24 g/mol) and hydrophobicity, reducing solubility in polar solvents. Melting point: 112°C .

5-(2-Bromoethyl)-4-methyl-1,3-thiazole

  • Structure : Bromoethyl (CH₂CH₂Br) at position 5; methyl at position 4.
  • Molecular Formula : C₆H₈BrNS.
  • Molecular weight: 206.11 g/mol .

4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole

  • Structure : Bromothiophene moiety at position 4; methyl at position 2.
  • Molecular Formula : C₈H₅BrN₂S₂.
  • Key Differences : The fused thiophene ring enhances π-conjugation, useful in materials science. Synthesized via Hantzsch thiazole formation .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reactivity
5-(Bromomethyl)-2-methyl-1,3-thiazole 178.05 Not reported Moderate in DMSO High (SN2 at bromomethyl group)
2-(Bromomethyl)-1,3-thiazole 178.05 Not reported High in DCM Moderate
5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole 330.24 112 Low in water Low (steric hindrance)

Key Insight : Phenyl substitutions (e.g., in 2,4-diphenyl derivative) drastically reduce solubility in aqueous media but improve thermal stability .

Preparation Methods

Thiazole Ring Formation

The core 1,3-thiazole ring is commonly synthesized by cyclization reactions involving α-haloketones and thioureas or thioacetamide derivatives. This method is well-documented and provides a reliable route to 2-methylthiazole derivatives.

  • Typical Reaction:
    Reaction of α-haloketones (e.g., 2-bromo-1-phenylethan-1-one) with thioacetamide in polar aprotic solvents such as dimethylformamide (DMF) at room temperature leads to the formation of 2-methylthiazole intermediates.

  • Example:
    In the synthesis of substituted thiazoles, 2-bromo-1-(4-halophenyl)ethan-1-ones react with thioacetamide to yield 4-(4-halophenyl)-2-methylthiazoles, which are precursors for further functionalization.

Introduction of the Bromomethyl Group at the 5-Position

The bromomethyl substituent at the 5-position of the thiazole ring is typically introduced via bromination of a methyl group attached to the heterocycle.

  • Bromination Reagents:
    N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of the methyl group to bromomethyl, often carried out in the presence of radical initiators such as azobisisobutyronitrile (AIBN).

  • Reaction Conditions:
    Bromination is conducted under controlled temperatures, usually between 0°C and 25°C, in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Radical initiation facilitates the substitution without affecting the thiazole ring integrity.

  • Mechanism:
    The reaction proceeds via radical substitution at the benzylic methyl position, converting –CH3 to –CH2Br.

  • Notes on Selectivity:
    Electrophilic bromination at the 5-position of the thiazole ring can also occur, but conditions are optimized to favor bromomethylation over ring bromination. For example, sequential bromination steps have been reported where the 5-position ring bromination occurs first, followed by benzylic bromination.

Synthetic Route Summary and Reaction Scheme

Step Reaction Type Reagents & Conditions Outcome
1 Thiazole ring cyclization α-haloketone + thioacetamide in DMF, RT Formation of 2-methylthiazole intermediate
2 Electrophilic bromination NBS, AIBN, DCM or THF, 0–25°C Introduction of bromomethyl group at 5-position
3 Purification Crystallization or chromatography Isolation of pure 5-(bromomethyl)-2-methyl-1,3-thiazole

Alternative and Advanced Methods

  • Arbuzov Reaction Considerations:
    In some synthetic sequences involving phosphonate intermediates, the bromine at the 5-position may be reduced during the Arbuzov reaction using triethyl phosphite. This side reaction must be controlled by adjusting reaction time, temperature, and reagent stoichiometry.

  • Protecting Group Strategies:
    To minimize side reactions such as elimination or oxidation of the bromomethyl group, protecting groups on the thiazole nitrogen (e.g., Boc groups) may be employed during functionalization steps.

  • Industrial Scale Considerations:
    Industrial synthesis optimizes these steps for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to enhance scalability and cost-effectiveness.

Summary Table of Preparation Methods

Preparation Aspect Details
Thiazole Ring Formation Cyclization of α-haloketones with thioacetamide in DMF at room temperature
Bromomethyl Introduction Radical bromination using NBS and AIBN in DCM or THF at 0–25°C
Side Reactions Possible ring bromination, elimination, or oxidation; controlled by reaction conditions
Purification Crystallization or chromatographic methods
Stability Sensitive to hydrolysis; store under inert atmosphere at low temperature
Characterization Techniques ^1H/^13C NMR, IR spectroscopy, elemental analysis

Properties

IUPAC Name

5-(bromomethyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOAATBPJLXWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716923
Record name 5-(Bromomethyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838892-95-8
Record name 5-(Bromomethyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2-methyl-1,3-thiazole
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-(Bromomethyl)-2-methyl-1,3-thiazole
5-(Bromomethyl)-2-methyl-1,3-thiazole
5-(Bromomethyl)-2-methyl-1,3-thiazole
5-(Bromomethyl)-2-methyl-1,3-thiazole
5-(Bromomethyl)-2-methyl-1,3-thiazole
5-(Bromomethyl)-2-methyl-1,3-thiazole

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